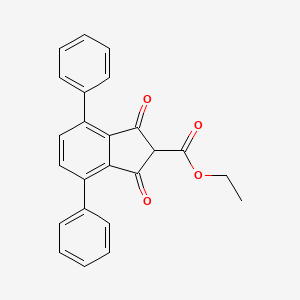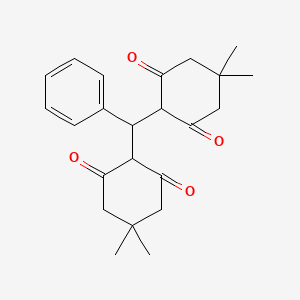
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate is a chemical compound with the molecular formula C24H18O4 and a molecular weight of 370.409 g/mol . This compound is known for its unique structure, which includes a 1,3-dioxoindan core substituted with phenyl groups at positions 4 and 7, and an ethyl ester group at position 2. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,7-diphenylindan-1,3-dione with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems. For example, its ability to undergo oxidation and reduction reactions can modulate its activity in biological environments .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Ethyl 1,3-dioxo-2-indanecarboxylate: Another similar compound with a slightly different structure but comparable reactivity.
Uniqueness
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of phenyl groups at positions 4 and 7 enhances its stability and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C24H18O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 1,3-dioxo-4,7-diphenylindene-2-carboxylate |
InChI |
InChI=1S/C24H18O4/c1-2-28-24(27)21-22(25)19-17(15-9-5-3-6-10-15)13-14-18(20(19)23(21)26)16-11-7-4-8-12-16/h3-14,21H,2H2,1H3 |
InChI Key |
SFKNUDIRNCERSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=C(C=CC(=C2C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966000.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966002.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11966015.png)
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B11966024.png)
![4-Methylbenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966031.png)
![(5Z)-3-Cyclopentyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966039.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)

![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966067.png)

